4-[(4-methoxyphenyl)methoxy]butanoic Acid
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Overview
Description
4-[(4-Methoxyphenyl)methoxy]butanoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a methoxyphenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxyphenyl)methoxy]butanoic acid typically involves the reaction of 4-methoxybenzyl alcohol with butanoic acid under acidic conditions. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 4-hydroxyphenylbutanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-[(4-methoxyphenyl)methoxy]butanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed:
- 4-Hydroxyphenylbutanoic acid
- 4-[(4-Methoxyphenyl)methoxy]butanol
- Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methoxyphenyl)methoxy]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)methoxy]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The butanoic acid moiety can undergo metabolic transformations, further modulating its biological effects.
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)butanoic acid
- 4-Hydroxyphenylbutanoic acid
- 4-(4-Chlorophenyl)butanoic acid
Comparison: 4-[(4-Methoxyphenyl)methoxy]butanoic acid is unique due to the presence of both a methoxy group and a butanoic acid backbone. This combination imparts distinct chemical and biological properties, differentiating it from similar compounds. For example, 4-(4-Methoxyphenyl)butanoic acid lacks the methoxy group, which can significantly alter its reactivity and interactions.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-11-6-4-10(5-7-11)9-16-8-2-3-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRKDYALTAAJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461631 |
Source
|
Record name | 4-[(4-methoxyphenyl)methoxy]butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342893-41-8 |
Source
|
Record name | 4-[(4-methoxyphenyl)methoxy]butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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